![molecular formula C17H13N3O2 B14227756 3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione CAS No. 824968-82-3](/img/structure/B14227756.png)
3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrazoloisoquinoline core with a cyclohexadiene-dione moiety. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione typically involves multi-step organic reactions. One common approach starts with the formation of the pyrazoloisoquinoline core, which can be achieved through the cyclization of appropriate hydrazones with isoquinoline derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or diols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The pathways involved include the modulation of cell signaling cascades such as the MAPK/ERK pathway .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent kinase inhibitor with a similar structure.
Pyrazolo[3,4-b]pyridine: Exhibits biological activities such as enzyme inhibition and anticancer properties.
Uniqueness
3-(3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]isoquinolin-5-yl)cyclohexa-3,5-diene-1,2-dione is unique due to its combination of a pyrazoloisoquinoline core with a cyclohexadiene-dione moiety, which imparts distinct chemical reactivity and biological activity. This structural uniqueness allows for diverse applications in medicinal chemistry and material science.
Properties
CAS No. |
824968-82-3 |
|---|---|
Molecular Formula |
C17H13N3O2 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
3-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,2-diol |
InChI |
InChI=1S/C17H13N3O2/c1-9-14-16(20-19-9)11-6-3-2-5-10(11)15(18-14)12-7-4-8-13(21)17(12)22/h2-8,21-22H,1H3,(H,19,20) |
InChI Key |
FDUQZUMSSUTPPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C(=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14227677.png)
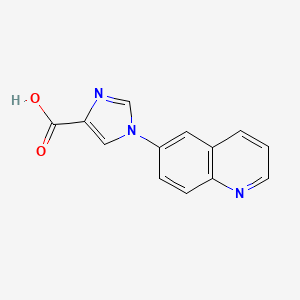
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)
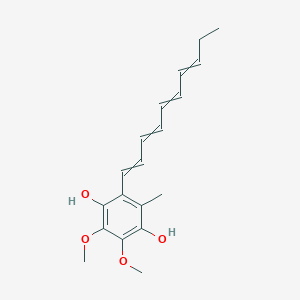
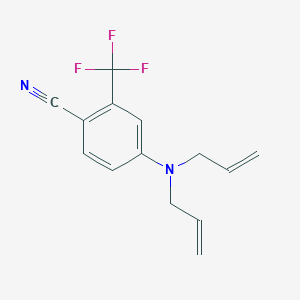
![11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate](/img/structure/B14227697.png)
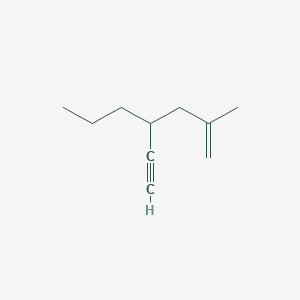
![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)
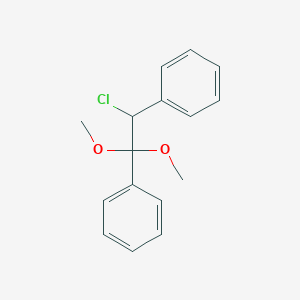

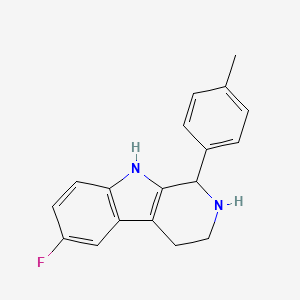
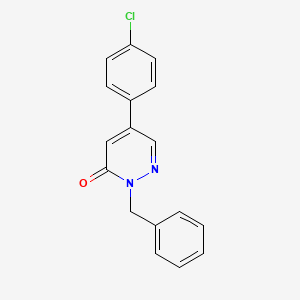
![3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14227752.png)
